(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O2 and its molecular weight is 429.484. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antimicrobial Activities
Compounds with similar complex molecular structures have been synthesized and evaluated for their antioxidant and antimicrobial activities. For example, a study on derivatives of 1H-benzo[d]imidazole and 1H-pyrazole showed significant antioxidant activity, as well as high activity against bacterial strains like Staphylococcus aureus and fungal strains like Candida albicans. The research emphasized the importance of these compounds in developing new antimicrobial agents with potential applications in medicine and pharmacology (Bassyouni et al., 2012).
Optical Properties for Material Sciences
Another research application pertains to the synthesis of derivatives with unique optical properties. For instance, 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated remarkable Stokes' shift ranges, indicating their potential as low-cost emitters for optical applications. These findings could be instrumental in developing new luminescent materials for use in various fields, including display technologies and photonics (Volpi et al., 2017).
Synthesis of Bioactive Molecules
The synthesis and characterization of bioactive molecules, such as pyrazoline derivatives, have shown significant antimicrobial and phytotoxic activities. This research underscores the potential of these compounds in creating new pesticides and antibacterial drugs, highlighting the interdisciplinary applications spanning from agricultural sciences to pharmaceutical developments (Mumtaz et al., 2015).
Molecular Docking Studies for Drug Development
Studies also include molecular docking to understand the interaction between synthesized compounds and biological targets. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor provides insights into drug-receptor dynamics. This research is crucial for drug development, especially in designing drugs with specific target interactions, enhancing efficacy, and reducing side effects (Shim et al., 2002).
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c31-23(19-5-3-17(4-6-19)14-29-11-9-25-16-29)30-10-1-2-18(15-30)12-21-27-22(28-32-21)20-13-24-7-8-26-20/h3-9,11,13,16,18H,1-2,10,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVNRAQOBQRDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.